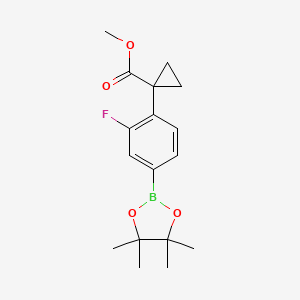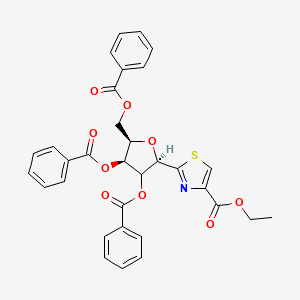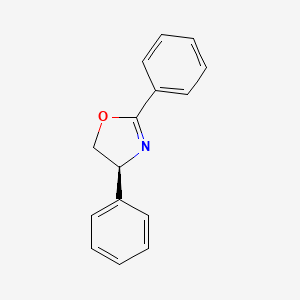
tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o'-di-p-toluoyl-d-tartaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid: is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl ester group, a pyrrolidine ring, and an ethynyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethynyl group, and the esterification process. Common reagents used in these reactions may include alkyl halides, acetylene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid: can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group could yield aldehydes or ketones, while reduction of the ester group could produce alcohols.
科学的研究の応用
tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid: may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a precursor for pharmaceuticals.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate
- tert-Butyl (s)-2-(2-methyl-1-pyrrolidinyl)acetate
- tert-Butyl (s)-2-(2-ethynyl-1-pyrrolidinyl)acetate
Uniqueness
The presence of both the ethynyl group and the di-p-toluoyl-d-tartaric acid moiety in tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid may confer unique chemical properties, such as increased reactivity or specific binding affinities, distinguishing it from similar compounds.
特性
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;tert-butyl 2-[(2S)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C13H21NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H,7-10H2,2-5H3/t15-,16-;13-/m01/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUULTYYLMTIGX-ZLTSNLHSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(CCCN1CC(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C[C@]1(CCCN1CC(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B8113156.png)





![N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine](/img/structure/B8113200.png)



![1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone](/img/structure/B8113246.png)

